Superior 5-HT2A Receptor Affinity and Selectivity of Roemerine Versus Nuciferine
In a radioligand-binding assay against rat serotonin and dopamine receptors, (R)-roemerine demonstrated a Ki of 62 nM for the 5-HT2A receptor, which is approximately 2.2-fold higher affinity than (±)-nuciferine (Ki = 139 nM). [1] Furthermore, (R)-roemerine exhibited 20- to 400-fold selectivity for 5-HT2A over the 5-HT1A, D1, and D2 receptors, a selectivity window not observed to the same magnitude with nuciferine in the same assay panel. [1] Molecular docking analysis suggested that this selectivity arises from stronger hydrogen-bonding and dipole-dipole interactions with key residues in the 5-HT2A receptor-binding site, including a critical π-π interaction with Phe340/328 that is enantiomer-dependent. [2]
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | (R)-Roemerine: Ki = 62 nM (5-HT2A); 20- to 400-fold selectivity over 5-HT1A, D1, D2 |
| Comparator Or Baseline | (±)-Nuciferine: Ki = 139 nM (5-HT2A); selectivity data not reported in comparable detail |
| Quantified Difference | Roemerine exhibits 2.2-fold higher affinity; exclusive selectivity profile quantified at 20-400× |
| Conditions | Radioligand-binding assay; rat 5-HT1A, 5-HT2A, D1, D2 receptors |
Why This Matters
For researchers developing selective 5-HT2A modulators, roemerine provides a substantially more potent and selective scaffold than nuciferine, reducing the need for extensive medicinal chemistry optimization to eliminate off-target dopamine and serotonin receptor activity.
- [1] Munusamy V, Yap BK, Buckle MJC, Doughty SW, Chung LY. Structure-based identification of aporphines with selective 5-HT2A receptor-binding activity. Chem Biol Drug Des. 2013;81(2):250-256. View Source
- [2] Heng HL, Chee CF, Chin SP, Ouyang Y, Wang H, Buckle MJC, Herr DR, Paterson IC, Doughty SW, Abd Rahman N, Chung LY. Synthesis and evaluation of nuciferine and roemerine enantiomers as 5-HT2 and α1 receptor antagonists. MedChemComm. 2018;9(3):576-582. View Source
